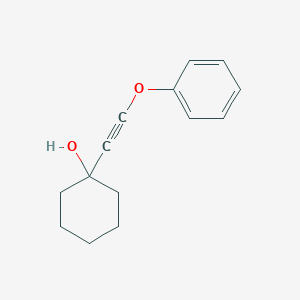
1-(Phenoxyethynyl)cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Phenoxyethynyl)cyclohexan-1-ol is a chemical compound characterized by a cyclohexane ring substituted with a phenoxyethynyl group and a hydroxyl group
Méthodes De Préparation
The synthesis of 1-(Phenoxyethynyl)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and phenylacetylene.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride (NaH) to deprotonate the phenylacetylene.
Formation of the Intermediate: The deprotonated phenylacetylene then undergoes a nucleophilic addition to the carbonyl group of cyclohexanone, forming an intermediate.
Hydrolysis: The intermediate is then hydrolyzed to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
1-(Phenoxyethynyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Applications De Recherche Scientifique
1-(Phenoxyethynyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1-(Phenoxyethynyl)cyclohexan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenoxyethynyl group can participate in π-π interactions and other non-covalent interactions, affecting the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
1-(Phenoxyethynyl)cyclohexan-1-ol can be compared with other similar compounds, such as:
1-Phenylcyclohexanol: This compound has a phenyl group instead of a phenoxyethynyl group, leading to different chemical properties and reactivity.
1-Ethynyl-1-cyclohexanol: This compound lacks the phenoxy group, resulting in distinct chemical behavior and applications.
The uniqueness of this compound lies in its combination of a cyclohexane ring, a phenoxyethynyl group, and a hydroxyl group, which imparts specific chemical and physical properties that are valuable in various research and industrial contexts.
Propriétés
Numéro CAS |
88297-91-0 |
|---|---|
Formule moléculaire |
C14H16O2 |
Poids moléculaire |
216.27 g/mol |
Nom IUPAC |
1-(2-phenoxyethynyl)cyclohexan-1-ol |
InChI |
InChI=1S/C14H16O2/c15-14(9-5-2-6-10-14)11-12-16-13-7-3-1-4-8-13/h1,3-4,7-8,15H,2,5-6,9-10H2 |
Clé InChI |
XPGIURZKWXUKDL-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(C#COC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


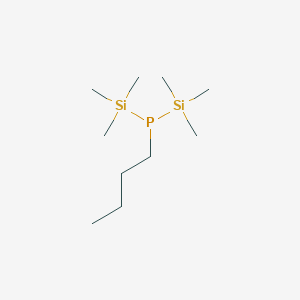
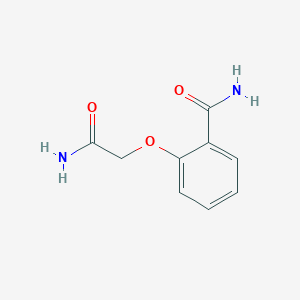
![1-(Benzoyloxy)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14394375.png)
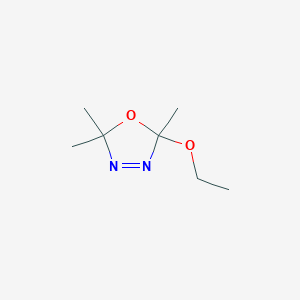
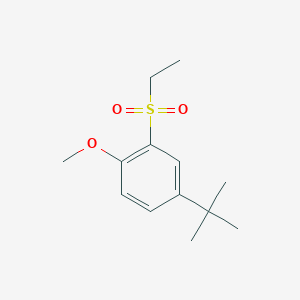
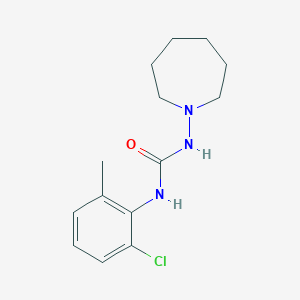
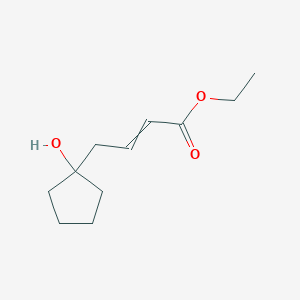
![5-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B14394415.png)
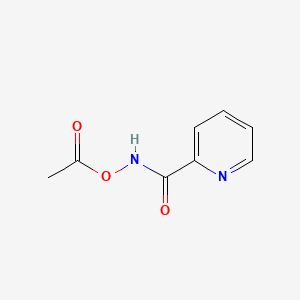
![N-(4-{[6-(1H-Benzimidazol-1-yl)hexyl]oxy}phenyl)acetamide](/img/structure/B14394424.png)
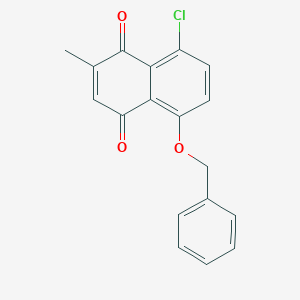
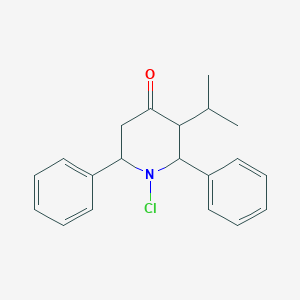
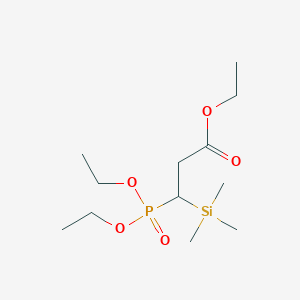
![4-Bromo-6-({[1-(2-hydroxyphenyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14394451.png)
